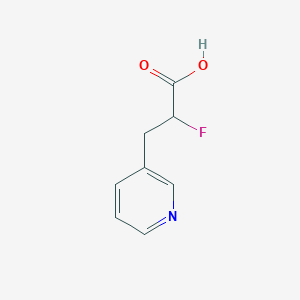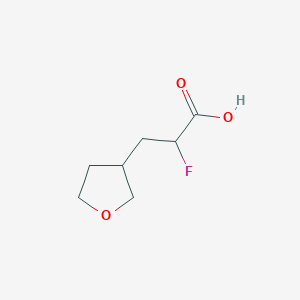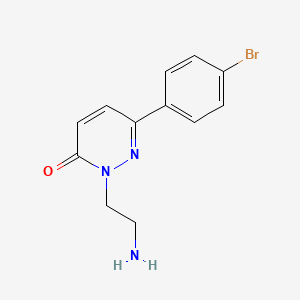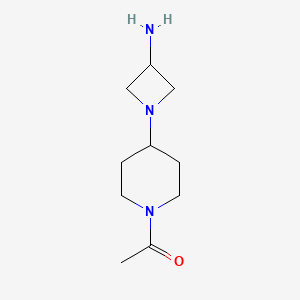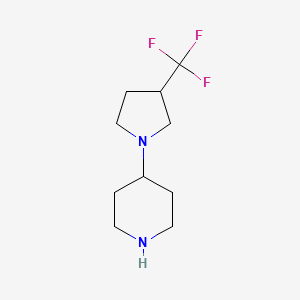
4-(3-(Trifluorométhyl)pyrrolidin-1-yl)pipéridine
Vue d'ensemble
Description
The compound “4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine” is an organic compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The trifluoromethyl group attached to the pyrrolidine ring enhances the compound’s properties, making it a subject of interest in various fields .
Molecular Structure Analysis
The molecular structure of “4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine” is characterized by a pyrrolidine ring attached to a piperidine ring with a trifluoromethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Applications De Recherche Scientifique
Recherche pharmaceutique Antagonistes et Agonistes Synthèse
Le composé “4-(3-(Trifluorométhyl)pyrrolidin-1-yl)pipéridine” peut être utilisé dans la synthèse de divers agents pharmaceutiques, en particulier comme réactif dans la création d'antagonistes et d'agonistes pour différents récepteurs. Par exemple, des modifications de dérivés de pyrrolidine ont montré qu'elles affectaient l'activité des agonistes inverses du récepteur orphelin lié à l'acide rétinoïque γ (RORγt), qui est impliqué dans les maladies auto-immunes .
Chimie médicinale Développement d'anticonvulsivants
Les dérivés de pyrrolidine ont été explorés pour leur potentiel dans le développement de médicaments anticonvulsivants. Le groupe trifluorométhyle peut contribuer à améliorer les profils pharmacocinétiques de ces composés, conduisant à des traitements plus efficaces .
Biochimie Etudes d'inhibition enzymatique
Les composés ayant une structure trifluorométhylpyrrolidine peuvent être utilisés en recherche biochimique pour étudier l'inhibition enzymatique. Ils peuvent servir de marqueurs de photoaffinité pour identifier les sites de liaison et comprendre le mécanisme d'action de diverses enzymes .
Chimie organique Synthèse de composés photoactifs
Le groupe trifluorométhyle, lorsqu'il est attaché à un échafaudage de pyrrolidine, peut être utilisé pour synthétiser des composés photoactifs. Ces composés sont précieux dans la création de sondes photoréactives qui peuvent différencier les sites de liaison des antagonistes non compétitifs .
5. Recherche sur les récepteurs nucléaires : modulateurs sélectifs des récepteurs des androgènes (SARMs) Les structures de pyrrolidine ont été modifiées pour optimiser les modulateurs sélectifs des récepteurs des androgènes (SARMs), qui sont une classe de composés thérapeutiques ayant des propriétés similaires à celles des stéroïdes anabolisants mais avec des propriétés androgènes réduites .
Biologie chimique Marquage par photoaffinité
Ce composé peut être utilisé en biologie chimique comme marqueur de photoaffinité pour étudier les interactions protéine-ligand. Cette application est cruciale pour comprendre la dynamique des systèmes biologiques au niveau moléculaire .
Découverte de médicaments Optimisation des profils pharmacocinétiques
Dans la découverte de médicaments, l'optimisation du profil pharmacocinétique des agents thérapeutiques est essentielle. Le composé “this compound” pourrait être instrumental dans ce processus, en particulier pour améliorer les propriétés d'absorption, de distribution, de métabolisme et d'excrétion (ADME) des médicaments .
Chimie du fluor Exploration de propriétés physicochimiques uniques
La présence d'un groupe trifluorométhyle confère des propriétés physicochimiques uniques aux composés, qui peuvent être exploitées dans diverses applications au sein de la chimie du fluor. Les recherches futures pourraient révéler de nouvelles applications tirant parti de ces caractéristiques .
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various receptors, such as the retinoic acid receptor-related orphan receptor gamma (rorγt) and the pregnane x receptor (pxr) . These receptors play crucial roles in various biological processes, including immune response and detoxification .
Mode of Action
It is known that the pyrrolidine ring, a key structural feature of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds that target rorγt and pxr are known to influence immune response and detoxification pathways, respectively .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
Action Environment
It is known that the physicochemical environment can significantly impact the activity of similar compounds .
Analyse Biochimique
Biochemical Properties
4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group enhances its binding affinity and specificity towards certain biological targets. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .
Cellular Effects
The effects of 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of G-protein coupled receptors (GPCRs), leading to altered intracellular signaling cascades. This modulation can result in changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it has been found to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine remains stable under controlled conditions but may degrade under extreme pH or temperature variations. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing harm .
Metabolic Pathways
4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are primarily mediated by cytochrome P450 enzymes, which convert 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine into more water-soluble metabolites for excretion. The compound’s effects on metabolic flux and metabolite levels are significant, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes through passive diffusion or active transport mechanisms. Once inside the cell, it may localize to specific organelles or compartments, depending on its chemical properties and interactions with intracellular proteins. The distribution of 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine can affect its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it influences mitochondrial function and energy production. Alternatively, 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)piperidine may accumulate in the nucleus, affecting gene expression and chromatin structure .
Propriétés
IUPAC Name |
4-[3-(trifluoromethyl)pyrrolidin-1-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2/c11-10(12,13)8-3-6-15(7-8)9-1-4-14-5-2-9/h8-9,14H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQMKTYYZQOQLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




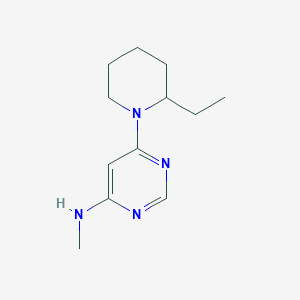
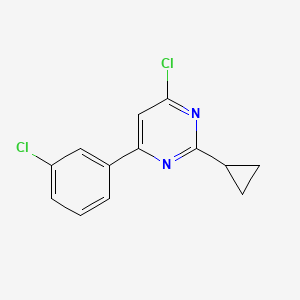
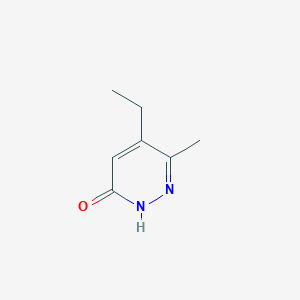

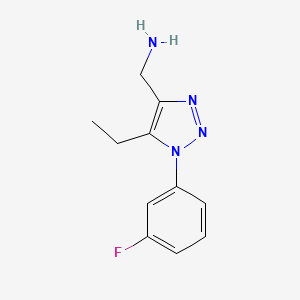
![2-(2-aminoethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B1491721.png)

